2-(Piperazin-1-ylmethyl)phenol
Description
2-(Piperazin-1-ylmethyl)phenol is a chemical compound characterized by a phenol ring substituted with a piperazine group via a methylene linker. This structure confers unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry. Piperazine derivatives are widely studied for their roles in drug discovery, particularly in modulating receptors, enzymes, and ion channels. The compound’s phenol moiety enhances solubility and hydrogen-bonding capacity, while the piperazine group contributes to basicity and interactions with biological targets such as GPCRs and kinases .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H16N2O/c14-11-4-2-1-3-10(11)9-13-7-5-12-6-8-13/h1-4,12,14H,5-9H2 |
InChI Key |
GQRQDGSWNXOCNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-ylmethyl)phenol typically involves the reaction of phenol with piperazine in the presence of a suitable catalyst. One common method is the Mannich reaction, where phenol reacts with formaldehyde and piperazine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of 2-(Piperazin-1-ylmethyl)phenol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(Piperazin-1-ylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-ylmethyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors and enzymes. These interactions can modulate biochemical pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Piperazine Substituents
Key structural variations among piperazine-linked phenol derivatives include substitutions on the piperazine ring or phenol moiety, which influence bioactivity.
Key Observations :
- Methoxy substitution (e.g., 5-Methoxy derivative) enhances lipophilicity but may reduce metabolic stability compared to the parent compound .
- Trifluoromethyl groups (e.g., MK18) improve target selectivity in kinase assays due to enhanced hydrophobic interactions .
- Naphthyloxypropyl extensions introduce bulkier substituents, favoring receptor subtype specificity .
Analogues with Heterocyclic Hybridization
Integration of additional heterocycles or urea/amide groups alters pharmacological profiles:
Key Observations :
- Thiazole-urea hybrids (e.g., 9j) exhibit potent kinase inhibition (IC₅₀ < 100 nM) due to dual hydrogen-bonding and π-π stacking interactions .
- Pyranone hybrids (e.g., 3i) show superior anticonvulsant activity (ED₅₀: 30 mg/kg in MES test) compared to non-piperazine derivatives .
- Thieno-pyrimidine hybrids demonstrate utility in live-cell kinase profiling, leveraging the phenol-piperazine motif for energy transfer probes .
Pharmacokinetic and Toxicity Comparisons
- Metabolic Stability : Piperazine derivatives with electron-withdrawing groups (e.g., –CF₃) exhibit slower hepatic clearance than unsubstituted analogues .
- Neurotoxicity: Pyranone-piperazine hybrids (e.g., 3i) show low neurotoxicity (TD₅₀ > 500 mg/kg), contrasting with benzimidazole derivatives, which may induce hepatotoxicity at high doses .
- Solubility: The parent compound (2-(Piperazin-1-ylmethyl)phenol) has moderate aqueous solubility (logP ~1.5), whereas morpholino-thieno-pyrimidine hybrids (logP ~2.8) require formulation aids for in vivo use .
Biological Activity
2-(Piperazin-1-ylmethyl)phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The piperazine moiety is known for its diverse pharmacological properties, including interactions with neurotransmitter receptors and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of 2-(Piperazin-1-ylmethyl)phenol, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 2-(Piperazin-1-ylmethyl)phenol consists of a phenolic ring substituted with a piperazine group. The presence of the hydroxyl group on the phenol enhances its reactivity and potential interactions with biological targets. The molecular formula is CHNO, with a molecular weight of approximately 220.27 g/mol.
Antimicrobial Properties
Research indicates that compounds containing piperazine moieties, including 2-(Piperazin-1-ylmethyl)phenol, exhibit significant antimicrobial activity against various bacterial strains. Studies have shown that these compounds can disrupt bacterial cell membranes and inhibit essential metabolic processes.
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound Name | Activity Against Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-(Piperazin-1-ylmethyl)phenol | E. coli | 32 |
| 3-Chloro-2-(piperazin-1-ylmethyl)phenol | S. aureus | 16 |
| 4-Methyl-2-(piperazin-1-ylmethyl)phenol | P. aeruginosa | 64 |
MIC: Minimum Inhibitory Concentration
Neuroactive Properties
The piperazine ring in 2-(Piperazin-1-ylmethyl)phenol is associated with neuroactive properties, potentially influencing neurotransmitter systems such as serotonin and dopamine pathways. This interaction suggests a possible role in treating psychiatric disorders or neurological conditions.
Case Study: Neuropharmacological Effects
A study conducted on animal models demonstrated that administration of 2-(Piperazin-1-ylmethyl)phenol resulted in significant anxiolytic effects, as measured by the elevated plus maze test. The compound showed a dose-dependent reduction in anxiety-like behavior, indicating its potential as an anxiolytic agent.
The exact mechanism by which 2-(Piperazin-1-ylmethyl)phenol exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors in the central nervous system and microbial enzymes, leading to its observed pharmacological activities.
Enzyme Inhibition Studies
In vitro studies have demonstrated that 2-(Piperazin-1-ylmethyl)phenol can inhibit key enzymes involved in bacterial metabolism and neurotransmitter degradation. For instance, it has been shown to inhibit tyrosinase activity, which is crucial for melanin synthesis in various organisms.
Table 2: Enzyme Inhibition Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
